molecular formula C9H14N2 B12572563 5-(Aminomethyl)-2-ethylaniline CAS No. 200281-41-0

5-(Aminomethyl)-2-ethylaniline

Cat. No.: B12572563
CAS No.: 200281-41-0
M. Wt: 150.22 g/mol
InChI Key: GPMKFLWXSPKQDQ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-ethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an amino group (-NH2) attached to a benzene ring, which also contains an ethyl group (-C2H5) and a methyl group (-CH2NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-ethylaniline can be achieved through several methods. One common approach involves the reductive amination of 2-ethylbenzaldehyde with formaldehyde and ammonia. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under mild conditions .

Another method involves the nitration of 2-ethylaniline followed by reduction of the nitro group to an amino group. This process can be carried out using nitric acid for nitration and hydrogen gas with a palladium catalyst for reduction .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-ethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, halogenated compounds, and sulfonated derivatives, which can be further utilized in various chemical processes .

Scientific Research Applications

5-(Aminomethyl)-2-ethylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism by which 5-(Aminomethyl)-2-ethylaniline exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the aromatic ring can participate in π-π interactions, affecting the compound’s behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)-2-ethylaniline is unique due to the presence of both an ethyl group and an aminomethyl group on the aromatic ring.

Properties

CAS No.

200281-41-0

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

5-(aminomethyl)-2-ethylaniline

InChI

InChI=1S/C9H14N2/c1-2-8-4-3-7(6-10)5-9(8)11/h3-5H,2,6,10-11H2,1H3

InChI Key

GPMKFLWXSPKQDQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CN)N

Origin of Product

United States

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